MFCD25460287

Beschreibung

MFCD25460287 is a chemical compound identified by its MDL number, though its exact structural identity remains unspecified in publicly accessible literature. Based on analogous MDL-classified compounds (e.g., boronic acids, fluorinated heterocycles, or trifluoromethyl derivatives), it is hypothesized to be an organoboron or organofluorine compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high bioavailability, metabolic stability, or catalytic activity, making them valuable in synthetic chemistry .

Key hypothetical properties (inferred from structurally similar compounds):

- Molecular formula: Likely C₆–C₁₀ with halogen (Cl, Br, F) and/or boron substituents.

- Molecular weight: ~200–350 g/mol.

- LogP (partition coefficient): Moderate hydrophobicity (logP ~1.5–3.0), balancing solubility and membrane permeability.

- Synthetic route: Possibly via Suzuki-Miyaura coupling (for boronic acids) or nucleophilic aromatic substitution (for fluorinated compounds) .

Eigenschaften

Molekularformel |

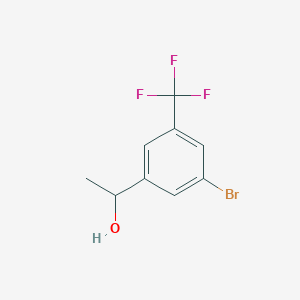

C9H8BrF3O |

|---|---|

Molekulargewicht |

269.06 g/mol |

IUPAC-Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3 |

InChI-Schlüssel |

ZAMLJWRQAZAASU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25460287 typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD25460287 undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanol compounds .

Wissenschaftliche Forschungsanwendungen

MFCD25460287 has several scientific research applications:

Wirkmechanismus

The mechanism of action of MFCD25460287 involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can undergo radical reactions, where the trifluoromethyl group participates in the formation of reactive intermediates that interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

- Molecular formula : C₆H₅BBrClO₂.

- Molecular weight : 235.27 g/mol.

- Key properties :

Comparison with MFCD25460287 :

- Structural differences : this compound may lack bromine/chlorine substituents or incorporate additional functional groups (e.g., fluorine), altering reactivity and stability.

- Functional impact : Bromine/chlorine in CAS 1046861-20-4 enhances electrophilicity for Suzuki coupling, while fluorine in this compound could improve metabolic stability .

Functional Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL MFCD00039227)

Comparison with this compound :

Table 1. Comparative analysis of this compound and analogs

Key findings :

- Solubility : Boronic acids (CAS 1046861-20-4) exhibit better aqueous solubility than trifluoromethyl ketones (CAS 1533-03-5) due to polar B–O bonds.

- Bioavailability : this compound’s hypothetical fluorine/boron hybrid structure may combine the metabolic stability of fluorinated compounds with the target-binding capability of boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.